Lipophilicity Shift: >2 LogP Units Higher Than the 4-Methylthiazole Analog WAY-621924
The target compound exhibits a calculated logP of 6.112, compared to a logP of 4.1 for the des-phenyl analog WAY-621924 (N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide, CAS 745789-70-2) . This increase of >2 log units arises from the 4-phenyl substitution on the thiazole ring and predicts substantially higher membrane partitioning and potential CNS penetration. Conversely, the more complex analog N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide (CAS 312756-25-5) has a molecular weight of 462.57, exceeding the typical optimal range for oral bioavailability, whereas the target compound (MW 386.47) occupies an intermediate lipophilicity–size space .
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 6.112, logD = 6.104 (ChemDiv calculated) |
| Comparator Or Baseline | WAY-621924: logP = 4.1 (Invivochem); N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide: MW = 462.57 |
| Quantified Difference | Δ logP ≈ +2.0 vs. WAY-621924; Δ MW ≈ –76.1 Da vs. the 4-methylphenyl analog |
| Conditions | In silico prediction (ChemDiv proprietary algorithm) |
Why This Matters
This logP differential directly impacts experimental design for membrane-permeability-dependent assays (e.g., intracellular targets, BBB penetration), making simple analog substitution invalid when passive permeability is a critical parameter.
